molecular formula C17H25N3 B14034308 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline

4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline

Cat. No.: B14034308
M. Wt: 271.4 g/mol
InChI Key: PAPFUGRENUWNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is a complex organic compound with the molecular formula C17H25N3. It is characterized by the presence of a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)phenol
  • 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzoic acid
  • 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzaldehyde

Uniqueness

4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is unique due to its combination of the bicyclo[2.2.1]heptane core, piperazine ring, and aniline group. This unique structure provides a balance of rigidity, flexibility, and functional group diversity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]aniline

InChI

InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2

InChI Key

PAPFUGRENUWNNG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.